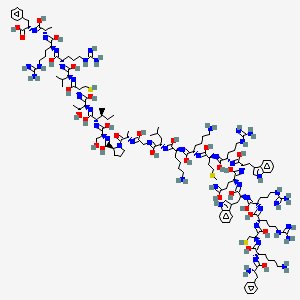
NONYLPHENOL-ETHYLENEOXIDECONDENSATES
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonylphenol-ethyleneoxidecondensates (NP/NPEs) are nonionic surfactants, or detergent-like substances, with uses that lead to widespread release into aquatic environments . They are used extensively in epoxy formulation in North America .
Synthesis Analysis
The synthesis of NP/NPEs involves a series of chemical reactions. The most commonly used alkylphenol ethoxylates are nonylphenol ethoxylates, which account for 80% of the total use . Nonylphenol ethoxylates are the incompletely biodegraded product in the environment and wastewater treatment plants, due to the stepwise loss of ethoxy groups, thereby forming nonylphenol monoethoxylate and nonylphenol diethoxylate, and completely degraded to the deethoxylated product, nonylphenol .Molecular Structure Analysis
The molecular structure of NP/NPEs is complex and varies depending on the specific compound. The nonyl group can be attached to the phenol ring at various locations, usually the 4- and, to lesser extent, the 2-positions, and can be either branched or linear .Chemical Reactions Analysis
The chemical reactions involved in the synthesis and degradation of NP/NPEs are complex and involve multiple steps. The reactions are influenced by various factors such as temperature, pressure, and the presence of catalysts .Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of NONYLPHENOL-ETHYLENEOXIDECONDENSATES can be achieved through the condensation of nonylphenol with ethylene oxide. This reaction is typically carried out in the presence of a catalyst such as potassium hydroxide or sodium hydroxide. The number of ethylene oxide units added to the nonylphenol molecule can be controlled by adjusting the reaction conditions, including temperature, pressure, and reaction time. The resulting product is a mixture of compounds with varying degrees of ethylene oxide condensation.", "Starting Materials": [ "Nonylphenol", "Ethylene oxide", "Potassium hydroxide or sodium hydroxide", "Solvent (e.g. water, ethanol)" ], "Reaction": [ "1. Dissolve nonylphenol in a suitable solvent.", "2. Add a catalyst, such as potassium hydroxide or sodium hydroxide, to the solution.", "3. Slowly add ethylene oxide to the mixture while stirring.", "4. Heat the mixture to a suitable temperature (e.g. 80-120°C) and maintain for a suitable time (e.g. 2-6 hours).", "5. Cool the mixture and neutralize the catalyst with an acid (e.g. hydrochloric acid).", "6. Purify the product by extraction, distillation, or other suitable methods." ] } | |
CAS-Nummer |
156609-10-8 |
Produktname |
NONYLPHENOL-ETHYLENEOXIDECONDENSATES |
Molekularformel |
C15H17NO2 |
Molekulargewicht |
0 |
Synonyme |
4-TERT-NONYLPHENOLDIETHOXYLATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



